

Core Properties and Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cy5-Mal*

Cat. No.: *B15601081*

[Get Quote](#)

Sulfo-Cy5-Maleimide is a bright, far-red fluorescent dye designed for the covalent labeling of biomolecules.^[1] The inclusion of sulfonate groups enhances its water solubility, making it particularly suitable for labeling proteins and antibodies in aqueous buffer systems without the need for organic co-solvents.^{[2][3]} Its fluorescence in the far-red spectrum is advantageous due to the low autofluorescence of most biological samples in this range, leading to a higher signal-to-noise ratio.^[1]

Quantitative Data Summary

The key spectral and physical properties of **Sulfo-Cy5-Maleimide** are summarized below for easy reference.

Property	Value	Reference
Synonyms	Sulfo-Cy5-Mal, Sulfo-Cyanine5 maleimide	[4]
CAS Number	2242791-82-6	[4]
Molecular Formula	C ₃₈ H ₄₅ KN ₄ O ₉ S ₂	[4]
Molecular Weight	~803 - 805.02 g/mol	[4][5]
Excitation Maximum (λ _{ex})	~646 - 649 nm	[4][5]
Emission Maximum (λ _{em})	~662 - 672 nm	[4][5]
Extinction Coefficient (ε)	271,000 L·mol ⁻¹ ·cm ⁻¹	[4][5]
Fluorescence Quantum Yield (Φ)	~0.2 - 0.28	[4][5]
Solubility	Water, DMSO, DMF	[4][5]
Appearance	Dark blue solid	[4]
Storage Conditions	-20°C, protect from light, desiccate	[2][5]

Mechanism of Reaction

The labeling chemistry of **Sulfo-Cy5-Maleimide** is based on the highly specific and efficient reaction between its maleimide group and a sulfhydryl (thiol) group. This reaction, a Michael addition, forms a stable covalent thioether bond. The primary targets for this reaction on proteins are the side chains of cysteine residues.[4][6] For the reaction to proceed, cysteine residues must be in their reduced, free-thiol state. Disulfide bonds, which can form between two cysteine residues, are unreactive towards maleimides and must be chemically reduced prior to labeling.[4][6] The reaction is most efficient at a neutral to slightly acidic pH range of 6.5-7.5.[4][7]

Sulfo-Cy5-Maleimide**Protein-SH
(Reduced Cysteine)****Product****Protein-S-Sulfo-Cy5
(Stable Thioether Bond)**[Click to download full resolution via product page](#)

Caption: Covalent bond formation between a protein's thiol group and **Sulfo-Cy5-Maleimide**.

Applications in Research and Drug Development

The ability to fluorescently tag biomolecules with **Sulfo-Cy5-Mal** underpins its use in a variety of scientific applications:

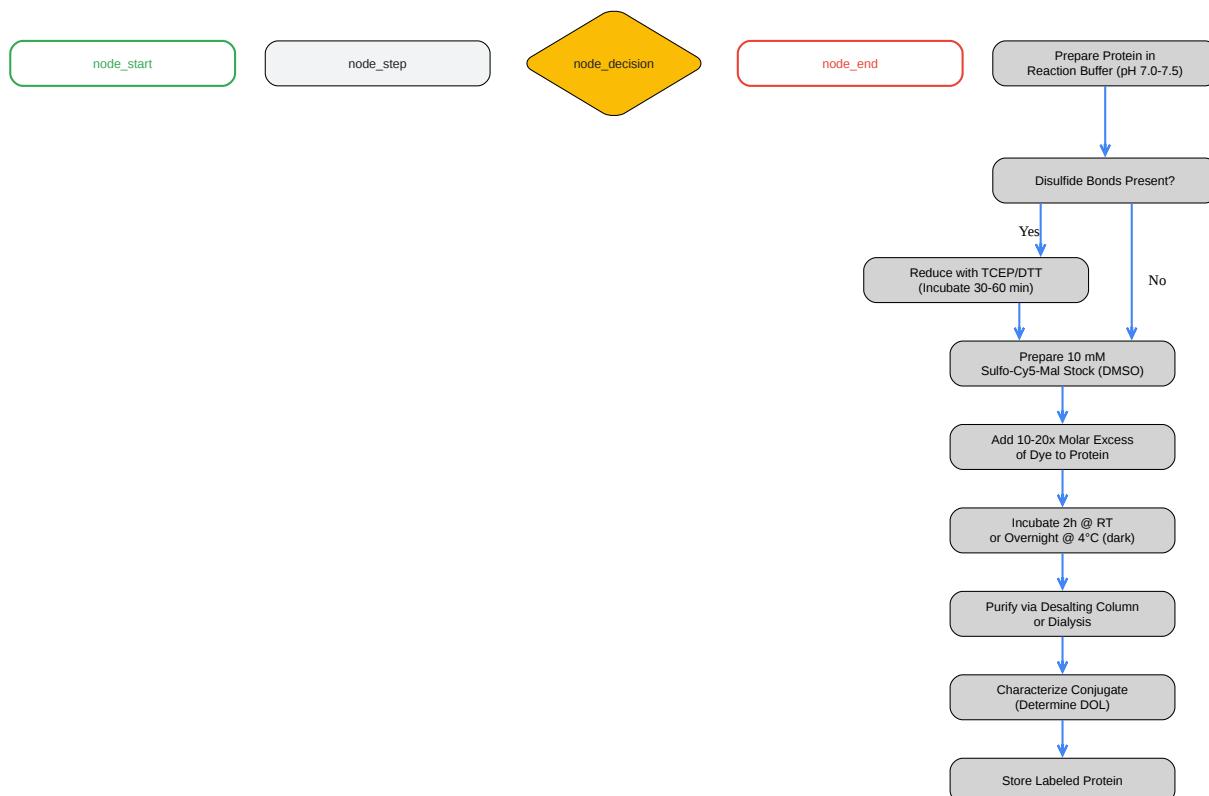
- **Fluorescence Microscopy and Imaging:** Labeled antibodies and proteins are used to visualize cellular structures and track dynamic processes within live or fixed cells.[\[3\]](#)
- **Flow Cytometry:** Conjugated antibodies enable the identification and sorting of specific cell populations based on cell surface marker expression.[\[3\]](#)
- **Antibody-Drug Conjugates (ADCs):** While not a therapeutic agent itself, the maleimide conjugation chemistry is a foundational technique in the development of ADCs. Fluorescent labeling serves as a critical tool for characterizing these biotherapeutics.
- **Biomolecule Interaction Studies:** Techniques such as Fluorescence Resonance Energy Transfer (FRET) can utilize Cy5 as an acceptor fluorophore to study protein-protein interactions.
- **In Vivo Imaging:** The far-red emission of Sulfo-Cy5 allows for deeper tissue penetration and is suitable for small animal imaging studies.[\[3\]](#)

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general framework for conjugating **Sulfo-Cy5-Maleimide** to a protein containing free thiols. Optimization may be required depending on the specific protein.

Required Materials

- Protein: To be labeled (concentration typically 1-10 mg/mL).
- **Sulfo-Cy5-Maleimide**: Dye.
- Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2).[6]
- Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) for reducing disulfide bonds.[4][8]
- Dye Solvent: Anhydrous DMSO or DMF.
- Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette (10K MWCO).[2][9]


Step-by-Step Procedure

- Protein Preparation:
 - Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[6]
 - If the protein contains disulfide bonds that need to be reduced, add a 10-100x molar excess of TCEP and incubate for 20-60 minutes at room temperature.[4][10] DTT can also be used, but excess DTT must be removed by dialysis or a desalting column before adding the maleimide dye, as it contains a free thiol.[4] TCEP does not need to be removed.[8]
 - Ensure the buffer is degassed to minimize re-oxidation of thiols.[6]
- Dye Preparation:
 - Allow the vial of **Sulfo-Cy5-Maleimide** to warm completely to room temperature before opening to prevent moisture condensation.

- Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[4] Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh. [10]
- Conjugation Reaction:
 - Calculate the required volume of dye stock solution to achieve a 10-20x molar excess of dye to protein.[4] This ratio should be optimized for each specific protein to achieve the desired degree of labeling.[4]
 - While gently stirring or vortexing the protein solution, add the calculated volume of dye stock solution dropwise.[8]
 - Protect the reaction vessel from light (e.g., by wrapping in aluminum foil) and incubate for 2 hours at room temperature or overnight at 4°C.[4][8]
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye using a desalting column (size-exclusion chromatography) or by dialysis against a suitable storage buffer (e.g., PBS).[2][7] This step is crucial to remove free dye that would interfere with downstream applications.
 - Collect the purified, fluorescently labeled protein conjugate.
- Characterization (Optional but Recommended):
 - Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This is calculated using the absorbance of the dye at its maximum (~649 nm) and the protein at 280 nm, with a correction factor for the dye's absorbance at 280 nm.[4]

Experimental Workflow Visualization

The entire process, from preparation to the final purified product, can be visualized as a sequential workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for labeling proteins with **Sulfo-Cy5-Maleimide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. Sulfo-Cy5 maleimide, 2242791-82-6 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. promega.com [promega.com]
- To cite this document: BenchChem. [Core Properties and Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601081#what-is-sulfo-cy5-mal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com